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Compound of Interest

Compound Name: Antigen NY-CO-13 (103-111)
Cat. No.: B1575415
Get Quote

Introduction & Scientific Context

The p53 tumor suppressor protein is a primary target in cancer immunotherapy due to its
overexpression and accumulation in approximately 50% of human malignancies. While most
p53 mutations result in neoantigens, the wild-type (WT) sequence is also processed and
presented on MHC Class | molecules, particularly in tumors with high cytosolic p53
accumulation.

The epitope p53 (103-111) is a well-characterized HLA-A*02:01-restricted peptide. However,
the native WT sequence (YQGSYGFRL) exhibits low-to-intermediate binding affinity to the
HLA-A2 groove. Consequently, a heteroclitic (anchor-modified) analog (YLGSYGFRL) is
frequently employed in stimulation assays to enhance MHC stability and T-cell receptor (TCR)
engagement.

Key Application Scope:
e Immune Monitoring: Quantifying p53-specific CD8+ T-cell precursors in patient PBMCs.

e Vaccine Development: Validating immunogenicity of dendritic cell (DC) vaccines.[1][2]
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» T-Cell Expansion: Generating antigen-specific cytotoxic T lymphocyte (CTL) lines.

Technical Specifications & Reagent Preparation
Peptide Properties

Feature Wild-Type (WT) Heteroclitic (Modified)
Sequence YQGSYGFRL YLGSYGFRL

Modification None Q104L (Position 2 Anchor)
HLA Restriction HLA-A02:01 HLA-A02:01

Binding Affinity Intermediate High (Stabilized)
Hydrophobicity Hydrophobic Hydrophobic

Net Charge (pH 7) +1 +1

Reconstitution Protocol

Critical Step: Both sequences are hydrophobic. Improper solubilization will lead to micro-
aggregates that cause assay variability and false negatives.

« Initial Solvent: Dissolve lyophilized peptide in 100% DMSO (Dimethyl Sulfoxide) to a master
stock concentration of 10 mg/mL.

o Why: DMSO disrupts secondary structures and ensures complete solvation of
hydrophobic residues (Phe, Leu, Tyr).

» Vortex & Sonication: Vortex for 30 seconds. If visible particles remain, sonicate in a water
bath for 5 minutes.

 Aliquoting: Aliquot into single-use vials (e.g., 10-20 uL) to avoid freeze-thaw cycles. Store at
-80°C.

e Working Solution: On the day of the assay, dilute the master stock 1:1000 in serum-free
medium (e.g., AIM-V or X-VIVO 15) to reach a 10 pg/mL working concentration.

o Caution: Keep final DMSO concentration in the cell culture < 0.5% to avoid toxicity.
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Experimental Design Strategy
Donor Selection

e HLA Typing: Donors must be confirmed HLA-A*02:01 positive. Mismatching results in zero
stimulation.

 Viability: Use PBMCs with >90% viability. Apoptotic cells release non-specific cytokines,
causing high background in ELISpot.

Controls

» Negative Control (Background): DMSO vehicle control (equivalent concentration to peptide
well).

« Irrelevant Peptide Control: HIV pol 476-484 (ILKEPVHGV) or Flu Matrix 58-66 (GILGFVFTL).
[3]

» Positive Control: PHA (Phytohemagglutinin) or CEF Peptide Pool (Cytomegalovirus, Epstein-
Barr, Flu) to verify T-cell functionality.

Detailed Protocol: IFN-y ELISpot Assay

This protocol is optimized for detecting low-frequency memory T-cells.

Phase 1: PBMC Preparation (Day 0)

e Thawing: Rapidly thaw PBMCs at 37°C. Wash 2x with warm RPMI-1640 + 10% FBS +
DNase | (20 pg/mL) to prevent clumping.

e Resting: Resuspend cells in complete medium (RPMI + 10% Human AB Serum) at 2-3 x 10°
cells/mL. Incubate at 37°C, 5% CO: for 2-4 hours or overnight.

o Causality: Resting allows cells to recover surface markers shed during cryopreservation
and degrades apoptotic debris, significantly improving signal-to-noise ratio.

Phase 2: Assay Setup (Day 1)
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o Plate Coating: Coat ELISpot plate (PVDF) with anti-human IFN-y capture antibody overnight
at 4°C (if not using pre-coated plates).

» Blocking: Block plate with RPMI + 10% Human AB Serum for 2 hours at RT.

e Cell Plating: Add 200,000 - 300,000 PBMCs/well in 100 pL of serum-free medium (e.g., AIM-
V).

o Note: Serum-free medium lowers background compared to FBS.
o Peptide Stimulation:
o Add 100 pL of p53 (103-111) working solution (Final conc: 1-5 pg/mL).

o Expert Insight: For the WT peptide (YQGSYGFRL), use the higher end (5-10 pg/mL) due
to lower affinity. For the modified peptide (YLGSYGFRL), 1-2 pg/mL is sufficient.

o Co-Stimulation (Optional but Recommended): Add anti-CD28 antibody (1 pg/mL). This
mimics the "Signal 2" usually provided by dendritic cells, amplifying the response of rare
memory cells.

Phase 3: Incubation & Development (Day 2)

 Incubation: Incubate for 18-24 hours at 37°C, 5% CO:z. Do not disturb the plate.

o Development: Wash plate 5x with PBS-Tween (0.05%). Add biotinylated detection antibody
(2 hrs), followed by Streptavidin-ALP (1 hr), and finally the substrate (BCIP/NBT).

o Stop: Wash with tap water to stop the reaction when distinct spots emerge (usually 5-15
mins).

Visualizations
Diagram 1: Experimental Workflow

This flowchart illustrates the critical "Resting” step often missed in standard protocols.
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RESTING PHASE
(37°C, 2-18h)

Count & Viability Check Plate on ELISpot Add Peptide
(Must be >90%) (200K cells/well)

*Critical for Low Background*

Click to download full resolution via product page

Caption: Optimized PBMC stimulation workflow emphasizing the post-thaw resting phase to
minimize non-specific background.

Diagram 2: WT vs. Heteroclitic Peptide Interaction

This diagram explains the structural basis for using the modified peptide.

Caption: Comparison of WT (YQ...) and Heteroclitic (YL...) peptides. The Q->L substitution at
position 2 creates a canonical anchor for HLA-A2.

Data Analysis & Interpretation

Juantitati lout (ELISpot,

Parameter Acceptance Criteria Interpretation

High background indicates
Negative Control (DMSO) < 10 spots / well poor cell quality or over-
handling.

. Confirms general T-cell
Positive Control (CEF) > 50 spots / well (or TNTC) ] )
functionality.

] Indicates presence of p53-
> 2x Negative Control AND > -
p53 Response specific effector memory T-
10 spots I
cells.

Statistical Considerations

o Perform all conditions in triplicate.

e Calculate the Stimulation Index (SI): (Mean spots in Peptide well) / (Mean spots in DMSO
well). An SI > 2.0 is generally considered positive.
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Troubleshooting Guide

Problem: High Background in Negative Control
o Cause: Apoptotic cells or presence of dendritic cells maturing spontaneously.

e Solution: Ensure the "Resting Phase" (Phase 1) is strictly followed. Use serum-free medium
(AIM-V) during the assay incubation.

Problem: No Response in Positive Donors
o Cause: Peptide aggregation or HLA mismatch.

e Solution: Verify HLA-A2 status.[2][4][5] Re-solubilize peptide stock with fresh DMSO and
sonicate. Ensure CD28 co-stimulation is used if detecting rare precursors.

Problem: Low Cell Viability Post-Thaw
o Cause: Poor cryopreservation or thawing technique.

e Solution: Thaw rapidly (1 min), dilute slowly (dropwise medium addition) to prevent osmotic
shock.
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¢ Sigma-Aldrich. "Solubility Guidelines for Peptides." Technical Guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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